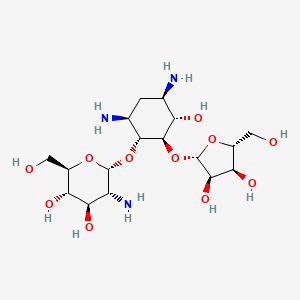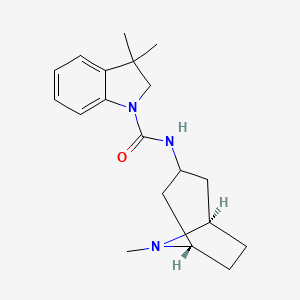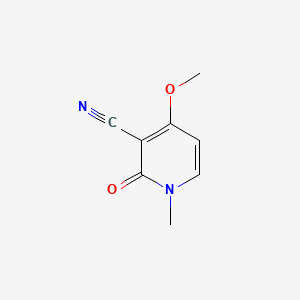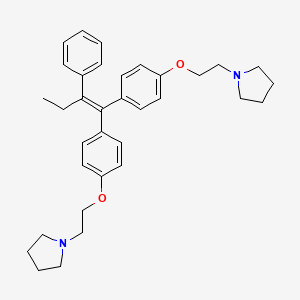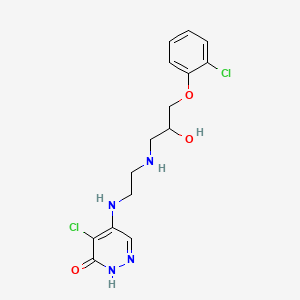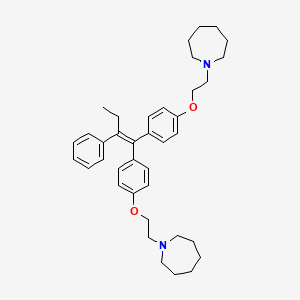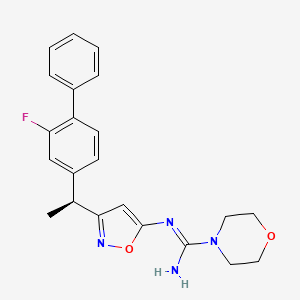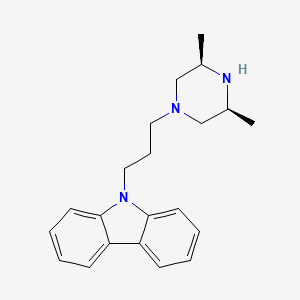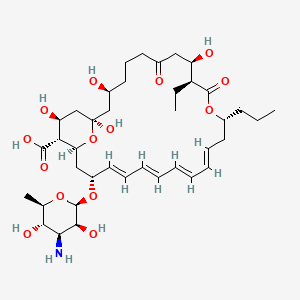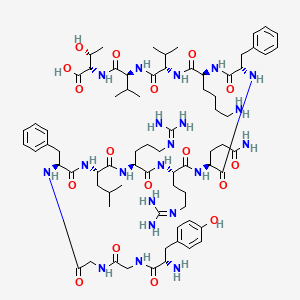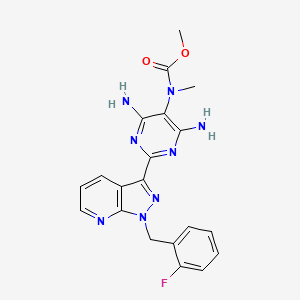![molecular formula C14H5F6N5O B1680706 8-(1,3,4-Oxadiazol-2-yl)-2,4-bis(trifluormethyl)imidazo[1,2-a][1,8]naphthyridin CAS No. 691868-88-9](/img/structure/B1680706.png)
8-(1,3,4-Oxadiazol-2-yl)-2,4-bis(trifluormethyl)imidazo[1,2-a][1,8]naphthyridin
Übersicht
Beschreibung
Es bindet direkt an den Interferon-Alpha/Beta-Rezeptor 2 (IFNAR2) und aktiviert die Expression von interferon-stimulierten Genen (ISGs) sowie die Phosphorylierung von Janus-Kinase/Signaltransduktoren und Aktivatoren der Transkription (JAK/STAT) . RO8191 zeigt antivirale Aktivität gegen Hepatitis-C-Virus (HCV) und Enzephalomyokarditisvirus (EMCV) und hat sich als vielversprechend erwiesen, die Replikation des Hepatitis-B-Virus (HBV) zu unterdrücken .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
RO8191 wird durch eine Reihe von chemischen Reaktionen synthetisiert, die Imidazonaphthyridin- und Oxadiazolderivate beinhalten. Der Syntheseweg umfasst typischerweise die folgenden Schritte:
Bildung des Imidazonaphthyridin-Kerns: Der Imidazonaphthyridin-Kern wird durch eine Cyclisierungsreaktion unter Verwendung geeigneter Vorläufer synthetisiert.
Einführung der Oxadiazolgruppe: Die Oxadiazolgruppe wird durch eine Reaktion mit geeigneten Reagenzien wie Hydrazinderivaten und Carbonsäuren eingeführt.
Endgültige Assemblierung: Die endgültige Verbindung wird durch Kupplung des Imidazonaphthyridin-Kerns mit der Oxadiazolgruppe unter bestimmten Reaktionsbedingungen zusammengesetzt.
Industrielle Produktionsmethoden
Die industrielle Produktion von RO8191 umfasst die Skalierung des oben beschriebenen Synthesewegs. Der Prozess ist für die großtechnische Produktion optimiert und gewährleistet eine hohe Ausbeute und Reinheit des Endprodukts. Die Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl werden sorgfältig kontrolliert, um konsistente Ergebnisse zu erzielen .
Wissenschaftliche Forschungsanwendungen
RO8191 hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: RO8191 wird als Werkzeugverbindung verwendet, um die Interferon-Signalwege und die Aktivierung von interferon-stimulierten Genen zu untersuchen.
Biologie: Es wird in der Forschung eingesetzt, um die molekularen Mechanismen der antiviralen Reaktion und die Rolle von Interferonrezeptoren zu verstehen.
Medizin: RO8191 hat potenzielle therapeutische Anwendungen bei der Behandlung von Virusinfektionen wie Hepatitis B und C aufgrund seiner antiviralen Eigenschaften.
Industrie: Die Verbindung wird bei der Entwicklung von antiviralen Medikamenten und als Referenzverbindung in der pharmazeutischen Forschung verwendet
Wirkmechanismus
RO8191 entfaltet seine Wirkung, indem es direkt an den Interferon-Alpha/Beta-Rezeptor 2 (IFNAR2) bindet. Diese Bindung aktiviert den JAK/STAT-Signalweg, was zur Phosphorylierung von STAT-Proteinen und der anschließenden Aktivierung von interferon-stimulierten Genen (ISGs) führt. Diese Gene spielen eine entscheidende Rolle bei der antiviralen Reaktion, indem sie die Virusreplikation hemmen und den Abbau von viralem genetischem Material fördern .
Biochemische Analyse
Biochemical Properties
It is known that oxadiazole derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely dependent on the specific structure of the oxadiazole derivative and the biomolecule it interacts with .
Cellular Effects
Some oxadiazole derivatives have been shown to have potent antibacterial activities against MRSA . They exhibited a wide spectrum of activities against an extensive panel of Gram-positive bacterial strains .
Molecular Mechanism
It is known that oxadiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
RO8191 is synthesized through a series of chemical reactions involving imidazonaphthyridine and oxadiazole derivatives. The synthetic route typically involves the following steps:
Formation of Imidazonaphthyridine Core: The imidazonaphthyridine core is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Oxadiazole Group: The oxadiazole group is introduced through a reaction with suitable reagents, such as hydrazine derivatives and carboxylic acids.
Final Assembly: The final compound is assembled by coupling the imidazonaphthyridine core with the oxadiazole group under specific reaction conditions.
Industrial Production Methods
Industrial production of RO8191 involves scaling up the synthetic route described above. The process is optimized for large-scale production, ensuring high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve consistent results .
Analyse Chemischer Reaktionen
Arten von Reaktionen
RO8191 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: RO8191 kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in RO8191 vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: Substitutionsreaktionen können durchgeführt werden, um verschiedene Substituenten am Imidazonaphthyridin-Kern einzuführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Substitutionsreaktionen umfassen oft Reagenzien wie Alkylhalogenide und Arylhalogenide.
Wichtigste gebildete Produkte
Zu den wichtigsten Produkten, die aus diesen Reaktionen entstehen, gehören verschiedene Derivate von RO8191 mit modifizierten funktionellen Gruppen, die weiter auf ihre biologischen Aktivitäten untersucht werden können .
Wirkmechanismus
RO8191 exerts its effects by directly binding to interferon alpha/beta receptor 2 (IFNAR2). This binding activates the JAK/STAT signaling pathway, leading to the phosphorylation of STAT proteins and the subsequent activation of interferon-stimulated genes (ISGs). These genes play a crucial role in the antiviral response by inhibiting viral replication and promoting the degradation of viral genetic material .
Vergleich Mit ähnlichen Verbindungen
RO8191 ist einzigartig in seiner Fähigkeit, direkt an IFNAR2 zu binden und den JAK/STAT-Signalweg zu aktivieren, ohne die Beteiligung von IFNAR1. Dies unterscheidet es von anderen Interferon-Rezeptor-Agonisten wie Interferon-Alpha und Interferon-Beta, die die Heterodimerisierung von IFNAR1 und IFNAR2 für die Signalübertragung benötigen .
Ähnliche Verbindungen
Interferon-Alpha: Ein Zytokin, das an IFNAR1 und IFNAR2 bindet, um den JAK/STAT-Signalweg zu aktivieren.
Interferon-Beta: Ein weiteres Zytokin, das ebenfalls IFNAR1 und IFNAR2 für die Signalübertragung benötigt.
RO4948191: Eine Verbindung, die RO8191 ähnelt, mit geringfügigen strukturellen Unterschieden, aber ähnlicher biologischer Aktivität
Der einzigartige Wirkmechanismus von RO8191 und seine Fähigkeit, die Interferon-Signalübertragung allein über IFNAR2 zu aktivieren, machen es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen.
Eigenschaften
IUPAC Name |
2-[2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-8-yl]-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H5F6N5O/c15-13(16,17)7-3-9(14(18,19)20)23-11-6(7)1-2-10-22-8(4-25(10)11)12-24-21-5-26-12/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHYZVJEXKTJOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C3=C1C(=CC(=N3)C(F)(F)F)C(F)(F)F)C4=NN=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H5F6N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
691868-88-9 | |
| Record name | 691868-88-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


